molecular formula C10H10N2O B2733238 7-(aminomethyl)-1H-quinolin-4-one CAS No. 1026514-15-7

7-(aminomethyl)-1H-quinolin-4-one

Cat. No.: B2733238
CAS No.: 1026514-15-7
M. Wt: 174.203
InChI Key: CBYIXOGCVSMBQK-UHFFFAOYSA-N
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Description

7-(Aminomethyl)-1H-quinolin-4-one is a chemical compound that functions as a versatile synthetic intermediate and building block in organic chemistry and drug discovery research. Compounds based on the quinolin-4-one scaffold, such as pyridopyrimidinone derivatives, are investigated for their potential to treat sodium channel-mediated diseases, including certain types of pain and peripheral neuropathy . The aminomethyl group at the 7-position provides a reactive handle for further chemical modifications, allowing researchers to create a diverse array of derivatives for structure-activity relationship (SAR) studies. This structure is particularly valuable for developing targeted therapies, with related compounds being explored for conditions ranging from cough to cancer and benign prostatic hyperplasia . Our product is supplied with detailed quality control documentation. This chemical is strictly for research purposes and is not intended for diagnostic or therapeutic applications. Handling and Safety: This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures. It is not for human or veterinary use. Please refer to the Safety Data Sheet for proper handling instructions.

Properties

IUPAC Name

7-(aminomethyl)-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c11-6-7-1-2-8-9(5-7)12-4-3-10(8)13/h1-5H,6,11H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBYIXOGCVSMBQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1CN)NC=CC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(aminomethyl)-1H-quinolin-4-one can be achieved through several synthetic routes. One common method involves the Mannich reaction, where a primary or secondary amine, formaldehyde, and a compound with an active hydrogen atom are reacted together. For example, the reaction of 4-hydroxyquinoline with formaldehyde and an amine can yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves scalable and efficient synthetic routes. The Mannich reaction is often employed due to its simplicity and high yield. The reaction conditions are optimized to ensure the highest possible yield and purity of the product. This may involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

7-(aminomethyl)-1H-quinolin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can be further utilized in different applications.

Scientific Research Applications

Anticancer Applications

Synthesis and Activity
Research has demonstrated that derivatives of 7-(aminomethyl)-1H-quinolin-4-one exhibit notable anticancer properties. A study synthesized several derivatives and evaluated their cytotoxicity against the A549 lung cancer cell line using the MTT assay. Among the compounds tested, one derivative showed the highest potency, indicating that structural modifications can enhance anticancer activity .

Mechanism of Action
The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis in cancerous cells while sparing normal cells. This selectivity is crucial for developing safe cancer therapies .

Antimicrobial Applications

Broad-Spectrum Activity
The compound has also been evaluated for its antimicrobial properties. Studies have shown that various derivatives demonstrate significant activity against a range of pathogens, including bacteria and fungi. For instance, specific derivatives were tested against Mycobacterium smegmatis and Pseudomonas aeruginosa, showing promising results with minimum inhibitory concentrations (MIC) as low as 6.25 µg/mL .

Structure-Activity Relationship (SAR)
The presence of specific functional groups on the quinoline scaffold has been linked to enhanced antimicrobial activity. For example, compounds with trifluoromethyl or electron-donating groups exhibited superior efficacy against tested microorganisms .

Neuroprotective Applications

Inhibition of Nitric Oxide Synthase
Another area of interest is the inhibition of neuronal nitric oxide synthase (nNOS), an enzyme associated with neurodegenerative diseases. Compounds based on this compound have been developed as selective inhibitors of nNOS, showing a high degree of selectivity over other nitric oxide synthases. This selectivity is attributed to specific interactions between the compound's amino groups and residues unique to nNOS .

Case Studies

Study Focus Findings
Sharma et al. (2014)AnticancerIdentified a potent derivative with significant cytotoxicity against A549 cells .
RSC Advances (2020)AntimicrobialDemonstrated broad-spectrum activity against Gram-positive and Gram-negative bacteria with promising MIC values .
PMC Article (2020)NeuroprotectionDeveloped nNOS inhibitors with high selectivity for human nNOS over eNOS, indicating potential for treating neurodegenerative disorders .

Mechanism of Action

The mechanism of action of 7-(aminomethyl)-1H-quinolin-4-one involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and interact with various enzymes and receptors, influencing their activity. The quinoline core structure allows the compound to intercalate with DNA, potentially affecting gene expression and cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinolin-4-one derivatives exhibit significant structural diversity, with substituents influencing physicochemical properties and bioactivity. Below is a comparative analysis of 7-(aminomethyl)-1H-quinolin-4-one with structurally related compounds:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents Molecular Formula Molecular Weight Melting Point (°C) Key Features
This compound -NH2CH2 at C7 C10H10N2O 174.20 Not reported Basic amine enhances solubility; potential for hydrogen bonding.
7-(Trifluoromethyl)-1H-quinolin-4-one -CF3 at C7 C10H6F3NO 213.16 266–269 Strong electron-withdrawing CF3 group increases lipophilicity and thermal stability .
6-Hydroxy-1H-quinolin-4-one -OH at C6 C9H7NO2 161.16 Not reported Hydroxyl group improves solubility via hydrogen bonding; potential for tautomerization .
7-Chloro-3-(diethylaminomethyl)-1H-quinolin-4-one -Cl at C7, -CH2N(CH2CH3)2 at C3 C14H18ClN2O 280.76 Not reported Chlorine enhances electronegativity; diethylamine adds steric bulk and lipophilicity .
3-(Phenylethylaminomethyl)-1H-quinolin-4-one -CH2NHCH2CH2Ph at C3 C18H17N2O 283.34 Not reported Aromatic substituent may enhance π-π stacking interactions; increased molecular weight .
4-Methyl-7-aminoquinolin-2(1H)-one -NH2 at C7, -CH3 at C4 C10H10N2O 174.20 Not reported Amino group at C7 similar to aminomethyl but lacks methylene spacer; methyl at C4 adds steric hindrance .

Key Findings from Comparative Analysis

Hydroxyl groups (e.g., in 6-hydroxy-1H-quinolin-4-one) significantly enhance water solubility through hydrogen bonding but may reduce membrane permeability .

Electronic and Steric Modifications: Electron-withdrawing groups (e.g., -CF3, -Cl) increase the quinolin-4-one ring’s electrophilicity, which may enhance reactivity in nucleophilic substitution reactions .

Fluoroquinolone derivatives (e.g., LB20304) with aminomethyl-pyrrolidine substituents demonstrate potent antibacterial activity, highlighting the importance of amine positioning and flexibility .

Q & A

Basic: What are the most efficient synthetic routes for 7-(aminomethyl)-1H-quinolin-4-one and its derivatives?

Methodological Answer:
The synthesis of quinolinone derivatives typically involves solid-phase synthesis or ring-closing metathesis (RCM) . For example:

  • Solid-phase synthesis using anthranilates and bromoketones as key synthons enables high efficiency. Anthranilates are acylated with primary amines immobilized on acid-cleavable linkers, followed by bromoketone coupling to form the quinolinone core .
  • RCM-based routes are effective for constructing substituted quinolines, particularly for antimalarial intermediates .
  • Mannich reactions with paraformaldehyde and amines (e.g., piperidine or morpholine) can introduce aminomethyl groups at the 3-position of 2-aminoquinolin-4(1H)-one, achieving yields of 61–70% .

Basic: How can researchers confirm the structural integrity of this compound derivatives?

Methodological Answer:
Structural validation requires multimodal characterization :

  • NMR Spectroscopy : ¹H and ¹³C NMR identify key resonances (e.g., NH groups at 3564–3651 cm⁻¹ in IR, aromatic protons at δ 6.5–8.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ peaks for derivatives like 459.0 ).
  • X-ray Crystallography : Resolves ambiguities in regiochemistry, as demonstrated for morpholine-substituted analogs .

Advanced: How do structural modifications (e.g., arylpiperazine linkers) impact the biological activity of this compound derivatives?

Methodological Answer:
Structure-Activity Relationship (SAR) studies reveal:

  • Arylpiperazine moieties enhance CNS activity. Compound S6 (7-(5-(4-benzo[d]isothiazol-4-yl)piperazin-1-yl)pentyl)quinolin-2(1H)-one) showed a promising preclinical profile due to improved blood-brain barrier penetration .
  • Aminomethyl groups at position 7 increase solubility but may reduce binding affinity. Comparative assays using in vitro receptor-binding studies (e.g., serotonin receptors) are critical .
  • Halogenation (e.g., Cl at position 7) improves metabolic stability but requires toxicity profiling .

Advanced: How can researchers resolve contradictory data in reaction yields for Mannich reactions involving this compound?

Methodological Answer:
Contradictions in yields (e.g., 18–93% ) arise from:

  • Reaction conditions : Optimize temperature (e.g., reflux vs. RT), solvent polarity (acetonitrile vs. dichloromethane), and catalyst loading (e.g., Grubbs II for RCM) .
  • Protection/deprotection strategies : Use of acid-labile groups (e.g., BAL linkers) minimizes side reactions during solid-phase synthesis .
  • Retro-Mannich analysis : Monitor reversibility under acidic conditions to identify equilibrium-driven yield limitations .

Advanced: What computational tools are recommended for predicting the physicochemical properties of this compound analogs?

Methodological Answer:

  • ACD/Labs Percepta Platform : Predicts logP, pKa, and solubility using QSPR models .
  • Molecular Dynamics (MD) Simulations : Assess membrane permeability (e.g., PAMPA assays) for CNS-targeted derivatives .
  • Density Functional Theory (DFT) : Models electronic effects of substituents (e.g., electron-withdrawing Cl at position 7) on reactivity .

Basic: What are the key safety considerations when handling this compound in the laboratory?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves and fume hoods due to potential irritancy (GHS P201/P210) .
  • Waste Disposal : Halogenated byproducts (e.g., 7-chloro derivatives) require segregation as hazardous waste .
  • Spill Management : Neutralize acidic residues (e.g., from HCl cleavage steps) with sodium bicarbonate .

Advanced: How can researchers design assays to evaluate the antitubercular or anticancer potential of this compound derivatives?

Methodological Answer:

  • Antitubercular assays : Use Mycobacterium tuberculosis H37Rv strains in microplate Alamar Blue assays (MIC ≤ 1 µg/mL indicates potency) .
  • Cytotoxicity profiling : Compare IC₅₀ values against HEK-293 (normal) vs. MCF-7 (cancer) cell lines. Derivatives with >10-fold selectivity are prioritized .
  • Targeted screening : Quinolinones with 4-aminophenyl groups show kinase inhibition (e.g., EGFR) via ATP-binding site competition .

Basic: What chromatographic methods are optimal for purifying this compound derivatives?

Methodological Answer:

  • Reverse-Phase HPLC : Use C18 columns with acetonitrile/water gradients (0.1% TFA) for polar derivatives .
  • Flash Chromatography : Employ silica gel (230–400 mesh) and ethyl acetate/hexane (3:7) for intermediates .
  • TLC Monitoring : Rf values of 0.3–0.5 in CH₂Cl₂/MeOH (9:1) indicate successful coupling steps .

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